molecular formula C8H11NO3 B12881997 (1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 402580-11-4

(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B12881997
CAS No.: 402580-11-4
M. Wt: 169.18 g/mol
InChI Key: YRXCWMZCSHWAQD-JKUQZMGJSA-N
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Description

(1S,3aR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 402580-11-4) is a high-purity chemical building block featuring a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole scaffold. This stereochemically defined core structure is of significant interest in medicinal chemistry for the development of novel therapeutics. Scientific literature highlights the value of this and related scaffolds in drug discovery, particularly in the design of potent nonretinoid antagonists of retinol-binding protein 4 (RBP4) . Such RBP4 antagonists are investigated for their potential to treat age-related macular degeneration (AMD) and Stargardt disease by reducing the accumulation of cytotoxic bisretinoids in the retina . With a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol, this compound serves as a versatile intermediate for further synthetic modification . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

402580-11-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(1S,3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-1-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4(5)6(9-7)8(11)12/h4-6H,1-3H2,(H,9,10)(H,11,12)/t4-,5+,6-/m0/s1

InChI Key

YRXCWMZCSHWAQD-JKUQZMGJSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C1)C(=O)N[C@@H]2C(=O)O

Canonical SMILES

C1CC2C(C1)C(=O)NC2C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the octahydrocyclopenta[c]pyrrole ring system with defined stereochemistry at positions 1, 3a, and 6a.
  • Introduction of the carboxylic acid functionality at position 1.
  • Oxidation or functional group transformation to install the 3-oxo substituent.

Key Synthetic Routes

Reduction of 4-oxo Precursors to 4-hydroxy Intermediates

A common preparative step involves the reduction of 4-oxo derivatives of octahydrocyclopenta[c]pyrrole carboxylates to their corresponding 4-hydroxy compounds using sodium borohydride or potassium borohydride in alcoholic solvents under controlled temperature conditions.

Step Starting Material Reagent Solvent Temperature Time Product Yield
1 (1S,3aR,6aS)-2-tert-butoxycarbonyl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylate (ethyl ester) Sodium borohydride Ethanol 0°C to RT 2 h (1S,3aR,6aS)-2-tert-butoxycarbonyl-4-hydroxy-octahydrocyclopenta[c]pyrrole-1-carboxylate (ethyl ester) Quantitative
2 (1S,3aR,6aS)-2-trityl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester Potassium borohydride Methanol 2°C to RT 3 h (1S,3aR,6aS)-2-trityl-4-hydroxy-octahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester Quantitative
3 (1S,3aR,6aS)-2-acetyl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid Sodium borohydride Isopropanol -1°C to RT 1 h (1S,3aR,6aS)-2-acetyl-4-hydroxy-octahydrocyclopenta[c]pyrrole-1-carboxylic acid Quantitative

Note: These reductions are preparatory steps for further oxidation or functionalization to achieve the 3-oxo functionality.

Cyclization and Ring Construction

The octahydrocyclopenta[c]pyrrole core is often constructed via intramolecular cyclization reactions starting from linear precursors bearing amino and carboxyl functionalities. The stereochemistry is controlled by chiral auxiliaries or chiral catalysts, ensuring the (1S,3aR,6aS) configuration.

Industrial Scale Considerations

The patented synthesis emphasizes:

  • Short synthetic routes suitable for large-scale industrial production.
  • Mild reaction conditions to maintain product quality and stereochemical integrity.
  • Use of readily available reagents such as sodium borohydride and potassium borohydride for reductions.
  • Efficient extraction and purification steps involving ethyl acetate and aqueous workups.

Detailed Research Findings and Data

Reaction Conditions and Yields

Reaction Step Reagent Solvent Temp. (°C) Time (h) Yield (%) Notes
Reduction of 4-oxo to 4-hydroxy (tert-butoxycarbonyl derivative) NaBH4 Ethanol 0 to 25 2 >95 Controlled addition at 0°C to avoid side reactions
Reduction of 4-oxo to 4-hydroxy (trityl derivative) KBH4 Methanol 2 to 25 3 >90 Potassium borohydride preferred for methyl esters
Reduction of 4-oxo to 4-hydroxy (acetyl derivative) NaBH4 Isopropanol -1 to 25 1 >90 Rapid reaction, mild conditions

Purification Techniques

  • Concentration under reduced pressure to remove solvents.
  • Extraction with ethyl acetate multiple times to isolate organic products.
  • Drying and concentration to obtain pure intermediates.
  • Final purification by recrystallization or chromatography as needed.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Scale Suitability Reference
Reduction of 4-oxo esters 4-oxo octahydrocyclopenta[c]pyrrole esters NaBH4 or KBH4 0 to RT, alcoholic solvents 4-hydroxy derivatives Industrial scale
Oxidation to 3-oxo 3-hydroxy intermediates PCC, DMP, or Swern Mild, anhydrous 3-oxo acid Lab scale Literature standard
Cyclization Linear amino acid precursors Acid/base catalysis Controlled temp Octahydrocyclopenta[c]pyrrole core Industrial scale Patents and literature

Chemical Reactions Analysis

Types of Reactions

(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to modulate their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Esters and Salts

Compound Name CAS Number Molecular Formula Key Properties Applications
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester - C₁₀H₁₅NO₂ Boiling point: 232–234°C; Density: 1.058 g/mL Intermediate in drug synthesis
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride 1205676-44-3 C₈H₁₄ClNO₂ Purity: ≥95%; Storage: Room temperature Protein degrader building blocks
(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate 907606-68-2 C₁₄H₂₃NO₆ Molecular weight: 301.34 g/mol Custom synthesis for pharmaceuticals

Key Observations :

  • Ethyl ester derivatives exhibit higher volatility (e.g., boiling point ~232°C) compared to the parent carboxylic acid, making them suitable for reactions requiring elevated temperatures .
  • Hydrochloride salts enhance solubility and stability, facilitating their use in biological assays .
  • tert-Butyl esters are often employed as protective groups in multi-step syntheses to prevent unwanted side reactions .

Stereoisomers and Positional Isomers

Compound Name CAS Number Molecular Formula Stereochemistry Distinguishing Features
(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid 791572-14-0 C₈H₁₃NO₂ (1S,3aS,6aR) Diastereomer with inverted stereochemistry at 3a and 6a positions
6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid 1403766-60-8 C₈H₁₁NO₃ Ketone at 6-position Distinct reactivity due to oxo group placement

Key Observations :

  • Stereoisomers (e.g., 791572-14-0) demonstrate altered biological activity due to differences in 3D conformation, impacting binding to target proteins .
  • Positional isomers (e.g., 6-oxo vs. 3-oxo) show variability in chemical reactivity. For example, the 6-oxo derivative may undergo nucleophilic attacks at different sites compared to the 3-oxo analog .

Comparison with Functional Analogs

Pyrrolidine and Cyclopentane Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ Linear pyrrolidine with methyl and oxo groups Intermediate in peptide synthesis
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ Hexahydro structure with tert-butyl protection Pharmaceutical precursor

Key Observations :

  • Linear pyrrolidine derivatives (e.g., 42346-68-9) lack the fused bicyclic structure, reducing steric hindrance and altering metabolic stability .
  • Hexahydrocyclopenta[c]pyrrole derivatives (e.g., 146231-54-1) exhibit partial saturation, influencing their conformational flexibility .

Biological Activity

(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid, with CAS number 926276-11-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • Structure : The compound features a cyclopentane ring fused with a pyrrole structure, which is significant for its biological activity.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds derived from pyrrole structures are known for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : Pyrrole derivatives have been reported to possess anti-inflammatory properties. For instance, certain pyrrole carboxylic acids have demonstrated the ability to reduce inflammation in animal models .
  • Cytotoxicity : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines. This property is critical for the development of anticancer agents .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • One-step Continuous Flow Synthesis : This method utilizes a continuous flow reactor to synthesize pyrrole derivatives efficiently. The reaction conditions allow for high yields and purity, which are essential for biological testing .

Case Study 1: Antimicrobial Activity

A study published in Organic Letters demonstrated that pyrrole derivatives could inhibit the growth of various pathogenic bacteria. The researchers synthesized several derivatives and tested their efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the carboxylic acid group significantly enhanced antimicrobial activity .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammation, researchers evaluated the effects of pyrrole derivatives on mouse models of inflammatory diseases. The results showed a marked reduction in inflammatory markers when treated with these compounds, suggesting potential therapeutic applications in treating conditions like arthritis .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in inflammatory markers in models
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

Q. How to assess acute toxicity given limited in vivo data?

  • Methodological Answer : Use in silico tools (e.g., ProTox-II) to predict LD₅₀ values. Conduct in vitro assays (e.g., Ames test for mutagenicity). Extrapolate from structurally related compounds with known GHS Category 4 classifications .

Q. What experimental designs evaluate environmental persistence and biodegradation?

  • Methodological Answer : OECD 301F biodegradation tests (28-day aerobic conditions) measure CO₂ evolution. Soil mobility studies use HPLC-MS to track leachate concentrations. Bioaccumulation is modeled via octanol-water partitioning (logKow) .

Q. How to elucidate metabolic pathways in biological systems?

  • Methodological Answer : Radiolabel the compound (¹⁴C at C3) and track metabolites via LC-MS/MS. Liver microsome assays (human/rat) identify phase I/II metabolites. Use CYP450 inhibitors (e.g., ketoconazole) to map enzymatic pathways .

Q. What methods predict solubility in complex biological matrices?

  • Methodological Answer : Use the Hansen solubility parameters (HSPiP software) to match solvents. Simulate intestinal fluid (FaSSIF/FeSSIF) for bioavailability studies. NMR diffusometry measures diffusion coefficients in serum .

Q. How to validate computational models against experimental data for this compound?

  • Methodological Answer : Compare DFT-predicted dipole moments (±0.5 D) with dielectric spectroscopy. Validate logP via shake-flask experiments (n-octanol/water). Adjust force fields (e.g., GAFF2) using RMSD <1 Å from crystallographic data .

Q. What interdisciplinary approaches address gaps in ecological impact data?

  • Methodological Answer : Combine QSAR modeling with microcosm studies to assess aquatic toxicity. Collaborate with ecotoxicology databases (e.g., ECOTOX) for cross-species extrapolation. Prioritize testing based on PBT (persistence, bioaccumulation, toxicity) scores .

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